molecular formula C13H7ClN2O B13747066 4-Benzoyl-2-chloronicotinonitrile

4-Benzoyl-2-chloronicotinonitrile

Cat. No.: B13747066
M. Wt: 242.66 g/mol
InChI Key: BWRNDHDSMLIUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-2-chloronicotinonitrile is an organic compound with the chemical formula C13H7ClN2O It is a derivative of nicotinonitrile, featuring a benzoyl group at the 4-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzoyl-2-chloronicotinonitrile can be synthesized from 2-chloro-3-cyanopyridine and benzoyl chloride. The reaction typically involves the use of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving 2-chloro-3-cyanopyridine and benzoyl chloride can be scaled up for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-2-chloronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Reduction Reactions: 4-Benzoyl-2-chloronicotinamines.

    Oxidation Reactions: 4-Benzoyl-2-chloronicotinic acids.

Scientific Research Applications

4-Benzoyl-2-chloronicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzoyl-2-chloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. Molecular docking studies have shown that the compound can form stable complexes with various proteins, which may explain its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinonitrile: Lacks the benzoyl group, making it less complex.

    4-Benzoyl-2-bromonicotinonitrile: Similar structure but with a bromine atom instead of chlorine.

    4-Benzoyl-2-fluoronicotinonitrile: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

4-Benzoyl-2-chloronicotinonitrile is unique due to the presence of both the benzoyl group and the chlorine atom, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C13H7ClN2O

Molecular Weight

242.66 g/mol

IUPAC Name

4-benzoyl-2-chloropyridine-3-carbonitrile

InChI

InChI=1S/C13H7ClN2O/c14-13-11(8-15)10(6-7-16-13)12(17)9-4-2-1-3-5-9/h1-7H

InChI Key

BWRNDHDSMLIUKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.